molecular formula C41H76N2O15 B1680011 Roxithromycin CAS No. 80214-83-1

Roxithromycin

Cat. No. B1680011
CAS RN: 80214-83-1
M. Wt: 837 g/mol
InChI Key: RXZBMPWDPOLZGW-XMRMVWPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat respiratory tract, urinary and soft tissue infections . It is derived from erythromycin, containing the same 14-membered lactone ring, but with an N-oxime side chain attached to the ring .


Synthesis Analysis

Roxithromycin is a semi-synthetic antibiotic, meaning it is synthesized from naturally occurring compounds, in this case, erythromycin . The synthesis process involves the modification of the erythromycin molecule, specifically the addition of an N-oxime side chain .


Molecular Structure Analysis

The molecular structure of Roxithromycin is characterized by a 14-membered lactone ring, similar to erythromycin, with an N-oxime side chain . The empirical formula for Roxithromycin is C41H76N2O15 .


Chemical Reactions Analysis

Roxithromycin undergoes degradation reactions when exposed to hydroxyl radicals . The degradation products were studied using liquid chromatography and mass spectrometry, revealing that the degradation mainly occurs at the oxygen linking the lactone ring and the cladinose moiety, tertiary amine, and oxime side chain .


Physical And Chemical Properties Analysis

Roxithromycin is a poorly soluble antibacterial drug . An amorphous form of Roxithromycin has been prepared by desolvation of its chloroform solvate, and by quench cooling a melt of the crystalline monohydrated solid . This amorphous form was found to be stable in the presence of moisture with no indication of crystallization .

Scientific Research Applications

Antibacterial Activity

Roxithromycin, a macrolide antibiotic, is effective in treating various infections. Its antibacterial activity is similar to erythromycin, targeting organisms like Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma pneumoniae. Clinical efficacy has been confirmed in respiratory tract, genitourinary tract, and skin infections (Young, Gonzalez, & Sorkin, 1989). Roxithromycin has also shown effectiveness in treating pneumonia and other lower respiratory tract infections, with a success rate of 89% in global clinical studies (Gentry, 1987).

Immunomodulatory Effects

Roxithromycin can influence immune responses. It affects cytokine production, enhancing interleukin 1 (IL-1) and interleukin 2 (IL-2) production in the short term, but inhibiting them with long-term administration. This suggests potential use in immunomodulatory therapies (Konno et al., 1992).

Potential in Asthma Treatment

A study showed that roxithromycin reduces bronchial hyperresponsiveness in children with asthma, indicating its potential in asthma treatment (Shimizu et al., 1994).

Anti-Inflammatory Properties

Roxithromycin has shown anti-inflammatory effects, as evidenced by its ability to inhibit tumor angiogenesis and reduce inflammation markers in colitis models. These findings suggest its utility in conditions involving excessive inflammation (Yatsunami et al., 1998); (Ahmad, Verma, & Kumar, 2018).

Influence on T-Lymphocyte Activation

Roxithromycin can inhibit human T-lymphocyte activation, which may be relevant in managing immune-mediated diseases (Konno et al., 1992).

Effects on Adhesion Molecules

It also influences the expression of adhesion molecules on endothelial cells, which could be significant in treating inflammatory skin diseases (Akamatsu, Yamawaki, & Horio, 2001).

Anti-Allergic Activity

Roxithromycin can inhibit interleukin-5 production from mouse T lymphocytes, suggesting a role in managing allergic responses (Konno et al., 1993).

Antiproliferative Effects

Roxithromycin exhibits antiproliferative effects, as seen in studies with human myeloid leukemia HL60 cells, where it inhibited cell growth and induced the formation of multinucleate cells. This points to its potential use in studying cell cycle progression and possibly in cancer therapy (Nagai et al., 1995).

Antimicrobial Activity

It demonstrates significant antimicrobial activity, effective against a range of pathogens, and can penetrate and accumulate within cells to combat intracellular pathogens. This broad activity underlines its utility in treating various infections, including those caused by atypical pathogens (Bryskier, 1998).

Respiratory Infections

In respiratory tract infections, roxithromycin has been effective in treating conditions like chronic bronchitis and pneumonia, suggesting its usefulness in respiratory medicine (Grassi et al., 1987).

Safety And Hazards

Roxithromycin is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation when handling Roxithromycin .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBMPWDPOLZGW-XMRMVWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Roxithromycin prevents bacterial growth by interfering with their protein synthesis. It binds to the 50S subunit of bacterial ribosomes and inhibits the translocation of peptides.
Record name Roxithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rulide

CAS RN

80214-83-1
Record name Roxithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80214-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxithromycin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080214831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name roxithromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21KOF230FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roxithromycin
Reactant of Route 2
Roxithromycin
Reactant of Route 3
Roxithromycin
Reactant of Route 4
Roxithromycin
Reactant of Route 5
Roxithromycin
Reactant of Route 6
Roxithromycin

Citations

For This Compound
28,400
Citations
A Bryskier - The Journal of antimicrobial chemotherapy, 1998 - academic.oup.com
… roxithromycin is well documented and similar to that of other macrolide antibiotics. Roxithromycin … Like other macrolides, roxithromycin displays a significant post-antibiotic effect which is …
Number of citations: 99 academic.oup.com
A Markham, D Faulds - Drugs, 1994 - Springer
… who received roxithromycin in noncomparative studies. The clinical efficacy of roxithromycin was very … Roxithromycin is also an effective treatment for exacerbations of chronic bronchitis, …
Number of citations: 145 link.springer.com
RA Young, JP Gonzalez, EM Sorkin - Drugs, 1989 - Springer
Synopsis Roxithromycin is an acid-stable orally administered antibacterial macrolide structurally related to erythromycin. It has an in vitro antibacterial profile similar to that of …
Number of citations: 148 link.springer.com
JF CHANTOT, A BRYSKIER, JC GASC - The journal of antibiotics, 1986 - jstage.jst.go.jp
… Roxithromycin is a new semisynthetic macrolide in which the … in vitro antibacterial activity of roxithromycin have shown that … the in vitro antibacterial properties of roxithromycin (Fig. 1) in …
Number of citations: 135 www.jstage.jst.go.jp
SK Puri, HB Lassman - Journal of Antimicrobial Chemotherapy, 1987 - academic.oup.com
… of roxithromycin is achieved in pulmonary, prostatic, and tonsillar tissues. However, roxithromycin was … It is concluded that 150 mg roxithromycin twice daily or 300 mg once a day should …
Number of citations: 116 academic.oup.com
F Scaglione, G Rossoni - The Journal of antimicrobial …, 1998 - academic.oup.com
… The authors suggest that the activity of roxithromycin is not related to inhibition of prostaglandin synthesis. We have investigated this by testing roxithromycin in another inflammatory …
Number of citations: 213 academic.oup.com
E Gurfinkel, G Bozovich, A Daroca, E Beck, B Mautner - The Lancet, 1997 - thelancet.com
Background There is serological evidence for an association between Chlamydia pneumoniae and coronary heart disease. We investigated the hypothesis that an antichlamydial …
Number of citations: 802 www.thelancet.com
H Svanström, B Pasternak, A Hviid - Bmj, 2014 - bmj.com
… Apart from erythromycin and azithromycin, clarithromycin and roxithromycin are the only … similar to clarithromycin and roxithromycin. The indications for clarithromycin, roxithromycin, and …
Number of citations: 101 www.bmj.com
S Vammen, JS Lindholt, L Østergaard… - British Journal of …, 2001 - Wiley Online Library
… The aim of this study was to investigate the effect of roxithromycin on the expansion rate of small AAAs in comparison with placebo, and to assess the impact of this treatment on co-…
E Gurfinkel, G Bozovich, E Beck, E Testa… - European Heart …, 1999 - academic.oup.com
… roxithromycin improves clinical outcome in patients with acute non-Q-wave coronary syndromes. Preliminary reports revealed a reduction in events in the roxithromycin … roxithromycin or …
Number of citations: 419 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.